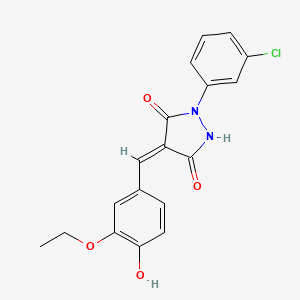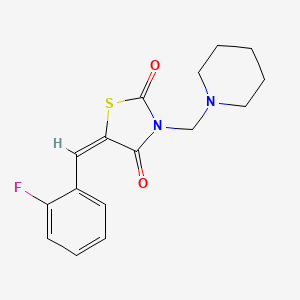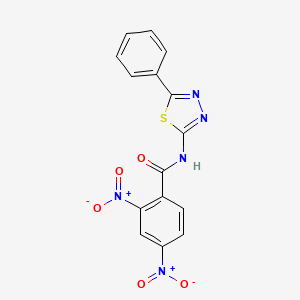
(4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of 3-chlorobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable base, followed by cyclization with hydrazine derivatives. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions
- Catalysts: Acid or base catalysts such as p-toluenesulfonic acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include:
- Efficient mixing and temperature control
- Use of high-purity reagents
- Implementation of purification techniques such as recrystallization or chromatography
化学反应分析
Types of Reactions
(4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives
Reduction: Formation of reduced pyrazolidine derivatives
Substitution: Halogenation, alkylation, or acylation reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield quinones or carboxylic acids
- Reduction may produce alcohols or amines
- Substitution reactions may introduce various functional groups
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe for studying enzyme interactions or cellular pathways
Medicine: Potential therapeutic agent for treating diseases such as cancer or inflammation
Industry: Use in the development of new materials or chemical processes
作用机制
The mechanism of action of (4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by:
- Inhibiting or activating enzymes
- Binding to receptors and altering signal transduction
- Interacting with nucleic acids or proteins
相似化合物的比较
Similar Compounds
- (4E)-1-(3-chlorophenyl)-4-(3-methoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione
- (4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)pyrazolidine-3,5-dione
Uniqueness
(4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both ethoxy and hydroxy groups on the benzylidene moiety can influence its solubility, stability, and interactions with biological targets.
属性
分子式 |
C18H15ClN2O4 |
|---|---|
分子量 |
358.8 g/mol |
IUPAC 名称 |
(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-25-16-9-11(6-7-15(16)22)8-14-17(23)20-21(18(14)24)13-5-3-4-12(19)10-13/h3-10,22H,2H2,1H3,(H,20,23)/b14-8+ |
InChI 键 |
VQEMYDVBZOWFAX-RIYZIHGNSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14950523.png)
![(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14950526.png)
![2-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950529.png)
![2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid](/img/structure/B14950536.png)


![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B14950558.png)
![N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B14950562.png)

![N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B14950577.png)
![2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B14950594.png)

![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine](/img/structure/B14950597.png)
![5-[(2E)-2-benzylidenehydrazino]-3-(methylthio)isothiazole-4-carbonitrile](/img/structure/B14950599.png)
